molecular formula C21H19N3O4S2 B11024232 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B11024232
M. Wt: 441.5 g/mol
InChI Key: WMWDISUNJJEQGC-UHFFFAOYSA-N
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Description

The compound 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a structurally complex molecule integrating a thieno[2,3-d]pyrimidine core substituted with a hydroxy group and an isopropyl moiety at positions 4 and 6, respectively. A methylsulfanyl linker bridges this heterocyclic system to an acetamide group, which is further conjugated to a coumarin (2-oxo-2H-chromen-6-yl) aromatic unit.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C21H19N3O4S2/c1-11(2)16-8-14-20(27)23-17(24-21(14)30-16)9-29-10-18(25)22-13-4-5-15-12(7-13)3-6-19(26)28-15/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24,27)

InChI Key

WMWDISUNJJEQGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chromenone Moiety: The chromenone structure can be synthesized via the cyclization of suitable phenolic and carbonyl compounds.

    Sulfanyl-Acetamide Linkage: The final step involves the coupling of the thieno[2,3-d]pyrimidine and chromenone intermediates through a sulfanyl-acetamide bond, typically using thiol and acyl chloride reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the thieno[2,3-d]pyrimidine and chromenone structures can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

1. Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, research involving thieno[2,3-d]pyrimidine derivatives has demonstrated their ability to target specific signaling pathways associated with tumor growth. The inhibition of cancer cell lines through multicellular spheroid assays suggests that this compound may possess similar anticancer properties.

2. Enzyme Inhibition
The compound has potential as an inhibitor for enzymes involved in cancer pathways. Enzyme inhibition studies indicate that related compounds can block the Type III secretion system (T3SS), which is crucial for bacterial virulence. This suggests that 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide could similarly affect bacterial infections.

3. Antimicrobial Activity
Similar compounds have exhibited significant antimicrobial effects against various pathogens. The structural features of this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections.

Synthesis and Reaction Pathways

The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multi-step synthetic routes:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The sulfanyl group can be introduced via nucleophilic substitution reactions.
  • Coupling with Chromenone Derivative : The final step involves coupling the thieno[2,3-d]pyrimidine moiety with the chromenone derivative to form the complete structure.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation.

Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting broad-spectrum efficacy.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core may inhibit certain kinases, while the chromenone moiety could interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:

Compound Name Core Structure Substituents (Pyrimidine/Coumarin) Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity Insights
Target Compound Thieno[2,3-d]pyrimidine 4-hydroxy, 6-isopropyl; Coumarin Not reported Not reported Hypothesized anticancer potential
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Dihydropyrimidine 4-methyl, 6-oxo; Dichlorophenyl 344.21 230 Synthesized, no bioactivity data
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Dihydropyrimidine 4-methyl, 6-oxo; Benzyl ~327 (calculated) 196 Synthesized, no bioactivity data
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide-hydrazinylidene 4-methylphenyl; Sulfamoylphenyl 357.38 288 Coupling product, no bioactivity
2-[(4-Hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-hydroxy, 6-oxo; Acetamide Not reported Not reported Intermediate in synthesis

Structural and Functional Analysis

Core Heterocycle Variations: The target compound’s thieno[2,3-d]pyrimidine core (a fused thiophene-pyrimidine system) distinguishes it from simpler dihydropyrimidine derivatives (e.g., 5.6 and 5.12 in and ). This fusion may enhance π-stacking interactions and metabolic stability compared to non-fused analogs . Compounds like 13a () feature cyanoacetamide-hydrazinylidene scaffolds, which lack the sulfur-based linkages present in the target compound.

Substituent Effects: The 4-hydroxy-6-isopropyl substitution on the pyrimidine ring in the target compound contrasts with 4-methyl-6-oxo groups in 5.6 and 5.12. The coumarin moiety in the target compound replaces aromatic groups like dichlorophenyl or benzyl in analogs. Coumarins are known for fluorescence properties and interactions with enzymes (e.g., cytochrome P450), suggesting possible mechanistic divergence .

Synthetic Pathways: The target compound’s synthesis likely involves coupling a thieno[2,3-d]pyrimidine intermediate with a coumarin-linked acetamide, akin to methods described for pyrimidine-thioacetamides in . For example, 5.6 and 5.12 were synthesized via nucleophilic substitution of pyrimidine-thiols with halogenated acetamides .

Bioactivity Gaps :

  • While ferroptosis-inducing compounds () and coumarin derivatives are implicated in cancer therapy, direct evidence for the target compound’s bioactivity is absent in the provided materials. Further studies are needed to evaluate its potency relative to analogs like 5.6 or coumarin-based drugs.

Biological Activity

The compound 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a novel derivative of thieno[2,3-d]pyrimidine and chromenone structures, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a thieno[2,3-d]pyrimidine core linked to a chromenone moiety through an acetamide group. The presence of both sulfur and hydroxyl functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activities of thieno[2,3-d]pyrimidine derivatives have been widely studied, particularly in the context of their roles as enzyme inhibitors and therapeutic agents. The specific compound has shown promise in various assays related to:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties against a range of pathogens. For instance, related compounds have been reported to inhibit bacterial growth effectively .
  • Anticancer Properties : Thieno[2,3-d]pyrimidines have been investigated for their potential anticancer effects. Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer .
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory activities, suggesting that the target compound may modulate inflammatory pathways .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The thieno[2,3-d]pyrimidine moiety has been associated with inhibition of key enzymes involved in disease processes. For example, studies have indicated that related compounds can inhibit protoporphyrinogen IX oxidase (PPO), an enzyme critical in heme biosynthesis .
  • Interaction with Cellular Targets : The presence of the chromenone structure may facilitate interactions with various cellular receptors or enzymes, potentially leading to altered signaling pathways.

Case Studies

Several studies have evaluated the biological activity of compounds similar to the one :

  • Antimicrobial Efficacy : A study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for development as antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : Research involving structurally related compounds showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings support further investigation into the anticancer potential of the target compound .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundAssay TypeResult
AntimicrobialThieno[2,3-d]pyrimidine derivativeMIC assayEffective against multiple strains
AnticancerChromenone derivativeCytotoxicity assayIC50 = 27.3 μM (MCF-7)
Anti-inflammatorySimilar thienopyrimidineIn vitro assaySignificant inhibition

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